2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoic acid
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Overview
Description
2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoic acid is a useful research compound. Its molecular formula is C11H11NO4 and its molecular weight is 221.212. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Methods: Effective methods for synthesizing derivatives of this compound have been developed, such as the zinc triflate-catalyzed regioselective 1,6-conjugate addition of vinylogous carbamates to p-quinone methides (Peddinti, Dua, & Ghosh, 2021).
- Synthesis of Novel Compounds: Novel 3-(2-oxo-2H-benzo[b][1,4]oxazin-3-yl)propanoates have been synthesized and tested for biological activity (Hachama, Khodja, Moulay, Boutoumi, Hennig, & Sicker, 2013).
Biological Applications
- Antibacterial Activity: Some synthesized compounds exhibited notable antibacterial activity against various strains, including E. coli and Staphylococcus aureus (Kadian, Maste, & Bhat, 2012).
- Antimicrobial and Antioxidant Properties: Benzoxazinyl pyrazolone arylidenes, derived from similar compounds, have been studied for their antimicrobial and antioxidant properties (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).
Industrial and Ecological Applications
- Corrosion Inhibition: A derivative, methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl) propanoate, has been investigated as a corrosion inhibitor for carbon steel in acidic solutions (Hachama, Khadraoui, Zouikri, Khodja, Khelifa, Echiker, & Hammouti, 2016).
- Allelochemicals in Agriculture: Compounds with a (2H)-1,4-benzoxazin-3(4H)-one skeleton, like the one , have been studied for their phytotoxic, antimicrobial, and insecticidal properties, indicating potential agronomic utility (Macias, Marín, Oliveros-Bastidas, Chinchilla, Simonet, & Molinillo, 2006).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit cox-1 and cox-2 enzymes .
Mode of Action
It is suggested that it may interact with its targets, possibly leading to changes in their function .
Biochemical Pathways
Related compounds have been shown to affect the cyclooxygenase pathway .
Result of Action
Related compounds have been shown to inhibit cox-1 and cox-2 enzymes, which could lead to anti-inflammatory effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoic acid .
Properties
IUPAC Name |
2-(3-oxo-1,4-benzoxazin-4-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-7(11(14)15)12-8-4-2-3-5-9(8)16-6-10(12)13/h2-5,7H,6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVBQNIVZKEXFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)COC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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